- Catalyst for aromatic or vinylic C-O, C-N, and C-C bond formation, World Intellectual Property Organization, , ,
Cas no 96557-30-1 (2-(2-bromophenyl)acetaldehyde)

2-(2-bromophenyl)acetaldehyde structure
اسم المنتج:2-(2-bromophenyl)acetaldehyde
كاس عدد:96557-30-1
وسط:C8H7BrO
ميغاواط:199.044581651688
MDL:MFCD02261726
CID:860335
PubChem ID:11424180
2-(2-bromophenyl)acetaldehyde الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-(2-bromophenyl)acetaldehyde
- (2-Bromophenyl)acetaldehyde
- 1-Bromo-2-(formylmethyl)benzene
- 2-Bromobenzeneacetaldehyde
- Benzeneacetaldehyde,2-bromo
- 2-Bromobenzeneacetaldehyde (ACI)
- Benzeneacetaldehyde, 2-bromo-
- 96557-30-1
- F8883-7724
- DB-080430
- 2-Bromobenzeneacetaldehyde; 1-Bromo-2-(formylmethyl)benzene;
- A1-15200
- 2-(2-bromophenyl) acetaldehyde
- SCHEMBL166137
- 2-(2-bromophenyl)acetaldehyde, AldrichCPR
- EN300-123468
- (2-Bromo-phenyl)-acetaldehyde
- AXBFWAWZAFWFQW-UHFFFAOYSA-N
- Z1183459130
- BS-50570
- DTXSID20465415
- (2-Bromophenyl)acetaldehyde, >90%
- W16824
- AKOS013283562
- CS-0038248
- 2-bromophenyl acetaldehyde
-
- MDL: MFCD02261726
- نواة داخلي: 1S/C8H7BrO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2
- مفتاح Inchi: AXBFWAWZAFWFQW-UHFFFAOYSA-N
- ابتسامات: O=CCC1C(Br)=CC=CC=1
حساب السمة
- نوعية دقيقة: 197.96800
- النظائر كتلة واحدة: 197.96803g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 1
- عدد الذرات الثقيلة: 10
- تدوير ملزمة العد: 2
- تعقيدات: 114
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 2
- طوبولوجي سطح القطب: 17.1Ų
الخصائص التجريبية
- كثيف: 1.466
- نقطة الغليان: 262.1 °C at 760 mmHg
- نقطة الوميض: 95.8 °C
- بسا: 17.07000
- لوغب: 2.19050
2-(2-bromophenyl)acetaldehyde أمن المعلومات
- رمز الفئة الخطرة: 22
-
تحديد البضائع الخطرة:
2-(2-bromophenyl)acetaldehyde بيانات الجمارك
- رمز النظام المنسق:2913000090
- بيانات الجمارك:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-(2-bromophenyl)acetaldehyde الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-123468-10.0g |
2-(2-bromophenyl)acetaldehyde |
96557-30-1 | 95.0% | 10.0g |
$4007.0 | 2025-03-21 | |
Life Chemicals | F8883-7724-10g |
2-(2-bromophenyl)acetaldehyde |
96557-30-1 | 95%+ | 10g |
$3850.0 | 2023-11-21 | |
eNovation Chemicals LLC | Y1054509-1g |
Benzeneacetaldehyde, 2-bromo- |
96557-30-1 | 95+% | 1g |
$505 | 2024-06-06 | |
TRC | B684925-250mg |
(2-Bromophenyl)acetaldehyde, >90% |
96557-30-1 | 250mg |
$ 178.00 | 2023-09-08 | ||
Life Chemicals | F8883-7724-1g |
2-(2-bromophenyl)acetaldehyde |
96557-30-1 | 95%+ | 1g |
$480.0 | 2023-11-21 | |
TRC | B684925-2.5g |
(2-Bromophenyl)acetaldehyde, >90% |
96557-30-1 | 2.5g |
$ 1384.00 | 2023-09-08 | ||
Alichem | A019110678-25g |
(2-Bromophenyl)acetaldehyde |
96557-30-1 | 95% | 25g |
$2556.72 | 2023-08-31 | |
Enamine | EN300-123468-1.0g |
2-(2-bromophenyl)acetaldehyde |
96557-30-1 | 95.0% | 1.0g |
$495.0 | 2025-03-21 | |
Enamine | EN300-123468-0.1g |
2-(2-bromophenyl)acetaldehyde |
96557-30-1 | 95.0% | 0.1g |
$171.0 | 2025-03-21 | |
Enamine | EN300-123468-1000mg |
2-(2-bromophenyl)acetaldehyde |
96557-30-1 | 95.0% | 1000mg |
$495.0 | 2023-10-02 |
2-(2-bromophenyl)acetaldehyde طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 2 h, -78 °C
1.2 Solvents: Methanol ; -78 °C; 1 h, -78 °C; -78 °C → rt; 30 min, rt
1.2 Solvents: Methanol ; -78 °C; 1 h, -78 °C; -78 °C → rt; 30 min, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetone , Water ; 1.3 min, 0 °C
1.2 Catalysts: Ferrocene Solvents: Acetone ; 8.5 min, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.2 Catalysts: Ferrocene Solvents: Acetone ; 8.5 min, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
المراجع
- Continuous-Flow Synthesis of Monoarylated Acetaldehydes Using Aryldiazonium SaltsJournal of the American Chemical Society, 2012, 134(30), 12466-12469,
طريقة الإنتاج 3
رد فعل الشرط
المراجع
- A new method for the preparation of 3-alkoxy- and 3-hydroxy-3,4-dihydro-1H-2-benzopyransArchiv der Pharmazie (Weinheim, 1990, 323(8), 493-9,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 10 min, 25 °C
1.2 Reagents: Sulfuric acid Solvents: Pentane , Water ; 1 h, 0 °C; 0 °C → 25 °C; 3 h, 25 °C
1.2 Reagents: Sulfuric acid Solvents: Pentane , Water ; 1 h, 0 °C; 0 °C → 25 °C; 3 h, 25 °C
المراجع
- Total Synthesis of (±)-Armepavines and (±)-Nuciferines From (2-Nitroethenyl)benzene DerivativesSynthetic Communications, 2010, 40(23), 3452-3466,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride
1.3 Solvents: Diethyl ether
1.4 Reagents: Formic acid Solvents: Dichloromethane
1.5 Solvents: Water
1.6 Solvents: Dichloromethane
1.2 Reagents: Ammonium chloride
1.3 Solvents: Diethyl ether
1.4 Reagents: Formic acid Solvents: Dichloromethane
1.5 Solvents: Water
1.6 Solvents: Dichloromethane
المراجع
- A Novel Straightforward Synthesis of Enantiopure Tetrahydroisoquinoline AlkaloidsJournal of Organic Chemistry, 2001, 66(1), 243-250,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 20 min, 0 °C; 45 min, 0 °C
1.2 10 min, 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 4 h, reflux
1.2 10 min, 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 4 h, reflux
المراجع
- One-Pot Synthesis of Aminoenone via Direct Reaction of the Chloroalkyl Enone with NaN3 - Rapid Access to Polycyclic AlkaloidsJournal of Organic Chemistry, 2010, 75(15), 5289-5295,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 5 h, rt
المراجع
- Copper(I)-catalyzed asymmetric [3 + 2] cycloaddition of N-ester acylhydrazones and β-trifluoromethyl-α,β-unsaturated ketonesOrganic Chemistry Frontiers, 2022, 9(20), 5544-5550,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 15 h, rt
المراجع
- (Benzofuranyl)aminoalkyl-substituted boronic acid derivatives and their preparation and use for the treatment of viral infections, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene
المراجع
- Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C-C, C-N, and C-O bond-forming cross-couplingsJournal of Organic Chemistry, 2002, 67(16), 5553-5566,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C
1.2 0 °C; 24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 6 h, reflux
1.2 0 °C; 24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 6 h, reflux
المراجع
- Indoles Synthesized from Amines via Copper CatalysisOrganic Letters, 2013, 15(7), 1666-1669,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Solvents: Dichloromethane
المراجع
- Silicon-terminated Domino-Heck-Reaktions and Enantioselective Syntheses1996, , ,,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 15 min, rt
1.2 1 h, rt
1.2 1 h, rt
المراجع
- Facile synthesis of 4,5,6a,7-tetrahydrodibenzo[de,g]chromene heterocycles and their transformation to phenanthrene alkaloidsTetrahedron, 2013, 69(42), 8914-8920,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 4 h, -78 °C
1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; -78 °C → rt; overnight, rt
1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; -78 °C → rt; overnight, rt
المراجع
- Intramolecular Anti-Carbolithiation of Alkynes: Stereo-Directing Effect of Lithium-Coordinating SubstituentsEuropean Journal of Organic Chemistry, 2022, 2022(2),,
طريقة الإنتاج 14
رد فعل الشرط
1.1 180 - 250 °C
المراجع
- Synthesis of 1'-(carbo-t-butoxy) spiro[isochroman-1,4'-piperidinyl]-3-carboxylic acidChemistry Journal, 2012, 2(3), 111-117,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Solvents: Tetrahydrofuran , Water
المراجع
- Studies on the development of synthetic routes to enediynes1997, , 58(10),,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; overnight, rt
المراجع
- Preparation of 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives as inhibitors of (alpha-v)(beta-6) integrin, World Intellectual Property Organization, , ,
2-(2-bromophenyl)acetaldehyde Raw materials
- (Methoxy)methyltriphenylphosphonium Chloride
- methoxycarbonyl methyl carbonate
- Methyl 2-(2-bromophenyl)acetate
- 2-Bromobenzaldehyde
- 3-(2-Bromophenyl)oxirane-2-carboxylic acid
- Benzene, 1-bromo-2-(2-methoxyethenyl)-, (E)- (9CI)
- 2-(2-bromophenyl)ethan-1-ol
- Benzene, 1-bromo-2-(2-nitroethyl)-
2-(2-bromophenyl)acetaldehyde Preparation Products
2-(2-bromophenyl)acetaldehyde الوثائق ذات الصلة
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
96557-30-1 (2-(2-bromophenyl)acetaldehyde) منتجات ذات صلة
- 1019103-82-2(3,4-diethoxy-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}benzamide)
- 98566-97-3(2,3-dichlorobenzene-1-sulfonyl fluoride)
- 2520113-14-6(Hydroxycarbodenafil)
- 101927-33-7(2-Iodopropane-d7)
- 2138565-50-9(2-[5-amino-4-fluoro-3-(3-methylcyclobutyl)-1H-pyrazol-1-yl]ethan-1-ol)
- 1248311-13-8({4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-yl}methanamine)
- 1261817-98-4(5-Amino-2-bromobenzylamine)
- 1805510-63-7(Methyl 4,5-bis(trifluoromethyl)-2-chlorobenzoate)
- 2137552-86-2(N-(3-amino-4,4-difluoro-3-methylbutyl)-2-(dimethylamino)acetamide)
- 2592638-14-5(Pyrazine, 2,3-bis[4-(3-furanyl)phenyl]-5-(4-piperidinylmethoxy)-, hydrochloride (1:1))
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:96557-30-1)2-(2-bromophenyl)acetaldehyde

نقاء:99%/99%
كمية:250mg/1g
الأسعار ($):202.0/469.0